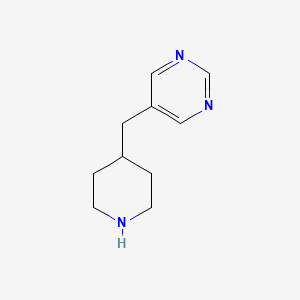
5-(Piperidin-4-ylmethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Piperidin-4-ylmethyl)pyrimidine is a compound with the molecular formula C10H15N3 and a molecular weight of 177.251 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes 5-(Piperidin-4-ylmethyl)pyrimidine, has been a subject of interest in recent years . A method for preparing 2-methyl-5-(piperidin-4-yl)pyrimidine has been disclosed in a patent . The target product is prepared from 2-methyl pyrimidine, which serves as a starting raw material, through brominating, coupling, removing, and catalytic hydrogenation reaction .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Pyrimidine-derived radicals play an important role in DNA oxidation . The detection and identification of these radicals is essential to understand DNA oxidation mechanisms . Pyrimidines also show a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition Properties in Iron
- Piperidine derivatives, including those similar to 5-(Piperidin-4-ylmethyl)pyrimidine, have been studied for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate these properties (Kaya et al., 2016).
5-HT7 Receptor Antagonists
- Piperazin-1-yl substituted unfused heterobiaryls, similar to 5-(Piperidin-4-ylmethyl)pyrimidine, have been synthesized as ligands for 5-HT7 receptors. These compounds have been studied for their structural features affecting 5-HT7 binding affinity (Strekowski et al., 2016).
Metabolite Analysis in Pharmacology
- Studies on metabolites of compounds similar to 5-(Piperidin-4-ylmethyl)pyrimidine have been conducted to understand their biotransformation in organisms. This includes the investigation of various metabolites isolated from urine and feces (Pfeifer et al., 1990).
Chemical Synthesis and Intermediate Applications
- 5-(Piperidin-4-ylmethyl)pyrimidine and its derivatives have been synthesized for various applications, including as intermediates in the preparation of other chemical compounds (Shen Li, 2012).
Adenosine Receptor Antagonists
- Certain pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, related to 5-(Piperidin-4-ylmethyl)pyrimidine, have been functionalized for use as human A₃ adenosine receptor antagonists. Their water solubility and binding affinities have been a focal point of research (Baraldi et al., 2012).
Antitumor and Antiviral Agents
- Derivatives of 5-(Piperidin-4-ylmethyl)pyrimidine have been explored for their potential as antitumor and antiviral agents. This includes the synthesis and biological evaluation of these derivatives in various assays (El-Subbagh et al., 2000).
Anti-angiogenic and DNA Cleavage Activities
- Novel carboxamide derivatives of 5-(Piperidin-4-ylmethyl)pyrimidine have been synthesized and assessed for their anti-angiogenic and DNA cleavage activities. These activities are crucial in the context of cancer research and treatment (Kambappa et al., 2017).
Zukünftige Richtungen
While specific future directions for 5-(Piperidin-4-ylmethyl)pyrimidine are not mentioned in the search results, there are indications of ongoing research in the field of pyrimidine and piperidine derivatives . This includes the development of more potent and selective inhibitors, the identification of new biological targets, and the evaluation of potential applications.
Eigenschaften
IUPAC Name |
5-(piperidin-4-ylmethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-3-11-4-2-9(1)5-10-6-12-8-13-7-10/h6-9,11H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOXDCKHIJDMRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CN=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperidin-4-ylmethyl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester](/img/no-structure.png)
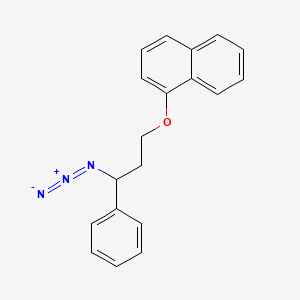

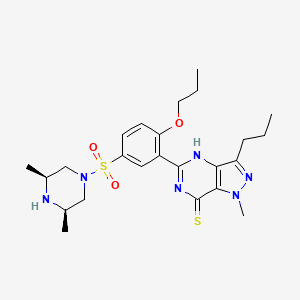
![[6-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl] acetate](/img/structure/B569537.png)
![5-[5-Chloro-1-(2-fluorophenyl)-2-oxopentyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B569538.png)
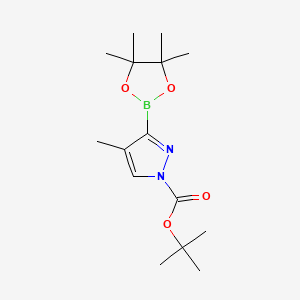
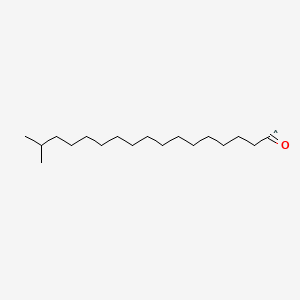
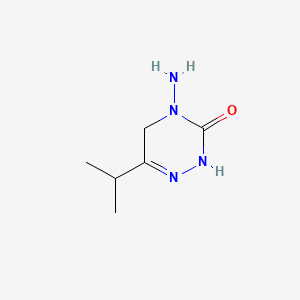
![N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide](/img/structure/B569552.png)